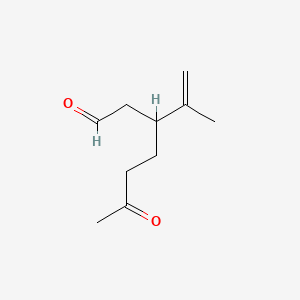

3-Isopropenyl-6-oxoheptanal

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-oxo-3-prop-1-en-2-ylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)10(6-7-11)5-4-9(3)12/h7,10H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCGCISRMFSLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(=O)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874121 | |

| Record name | 3-Isopropenyl-6-oxo-heptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7086-79-5 | |

| Record name | Limononaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7086-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanal, 3-(1-methylethenyl)-6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007086795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropenyl-6-oxo-heptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Precursor Chemistry of 3 Isopropenyl 6 Oxoheptanal

Generation from Limonene (B3431351) Oxidation Pathways

3-Isopropenyl-6-oxoheptanal (also referred to as IPOH) is a significant product of limonene oxidation. acs.orgnih.gov The formation mechanisms are intricate, involving reactions initiated by ozone and hydroxyl radicals, with the final product yields being sensitive to the surrounding chemical environment.

The reaction between limonene and ozone is a key pathway for the formation of this compound. nih.gov This reaction can proceed via the attack of ozone on either of the two double bonds within the limonene molecule. The initial ozonolysis typically occurs at the endocyclic (internal) double bond, leading to the formation of a primary ozonide, which rapidly decomposes into a Criegee intermediate and a carbonyl compound. Subsequent rearrangement and stabilization of these intermediates can lead to the formation of a variety of oxidation products, including this compound. researchgate.net

Interestingly, secondary OH radicals generated during the ozonolysis of limonene play a substantial role in the formation of IPOH. nih.govresearchgate.net This indicates that even in a system primarily driven by ozone, subsequent radical chemistry is crucial for this specific product's generation.

Hydroxyl radicals are highly reactive and play a critical role in the daytime degradation of limonene in the troposphere. researchgate.net The reaction initiated by an OH radical is a major contributor to the formation of this compound. nih.govresearchgate.net Studies have demonstrated that the removal of OH radicals from a limonene ozonolysis system can decrease the molar yield of IPOH by as much as 68%. researchgate.netnih.govresearchgate.net This significant reduction underscores the importance of the OH-initiated pathway.

The mechanism involves the addition of the OH radical to one of the carbon-carbon double bonds in limonene, followed by the addition of molecular oxygen to form a peroxy radical (RO₂). This radical then undergoes further reactions in the atmosphere, ultimately leading to the formation of stable products like this compound. future4200.com

The presence of nitrogen oxides (NOx = NO + NO₂) can significantly alter the chemical pathways of limonene oxidation and thus affect the product yields. Peroxy radicals (RO₂) formed during oxidation can react with nitric oxide (NO). This reaction competes with other RO₂ reaction pathways, thereby changing the distribution of the final products. copernicus.org

Identification of Co-Products and Secondary Species in Limonene Degradation Systems

The oxidation of limonene produces a complex mixture of chemical species in addition to this compound. The specific co-products identified depend on the primary oxidant (O₃ or OH) and the presence of other atmospheric components like NOx.

In limonene ozonolysis experiments, several carbonyl compounds have been consistently identified. nih.gov These include:

Limonaketone (4-acetyl-1-methylcyclohexene) nih.govresearchgate.netuniv-lille.fr

Limononaldehyde researchgate.net

7-hydroxyl-6-oxo-3-(prop-1-en-2-yl)heptanal nih.govresearchgate.net

2-acetyl-5-oxohexanal nih.govresearchgate.net

3-acetyl-6-oxoheptanal nih.govresearchgate.net

Formaldehyde researchgate.net

Limonene oxide nih.gov

Levulinic acid nih.gov

The table below summarizes key products identified in limonene oxidation studies.

| Co-Product | Formation System | Reference |

| Limonaketone | Ozonolysis, OH Oxidation | nih.govresearchgate.netuniv-lille.fr |

| Limononaldehyde | Ozonolysis | researchgate.net |

| 3-acetyl-6-oxoheptanal | Ozonolysis | nih.govresearchgate.net |

| Formaldehyde | Ozonolysis | researchgate.net |

| 4-oxopentanal | OH Oxidation | researchgate.net |

Theoretical Studies on Formation Intermediates and Transition States

The formation of this compound from limonene oxidation proceeds through a series of highly reactive, short-lived intermediates. In ozone-initiated reactions, the key intermediates are the primary ozonides and the subsequent Criegee intermediates that form upon the cleavage of the ozonide. researchgate.net For pathways initiated by hydroxyl radicals, the critical intermediates include β-hydroxyalkoxy radicals and the subsequent peroxy radicals (RO₂) formed after the addition of O₂. future4200.com

These peroxy radicals are central to the subsequent chemistry, as their fate determines the final product distribution. In low-NOx environments, RO₂ radicals may react with hydroperoxy radicals (HO₂), while in high-NOx environments, their reaction with NO dominates, leading to the formation of alkoxy radicals (RO) and organonitrates. copernicus.orgcopernicus.org While these general mechanistic steps and key intermediates are well-established in atmospheric chemistry, detailed theoretical studies focusing specifically on the transition states and potential energy surfaces for the elementary reactions leading to this compound are not extensively documented in the reviewed literature.

Chemical Reactivity and Environmental Fate of 3 Isopropenyl 6 Oxoheptanal

Gas-Phase Reactions with Atmospheric Oxidants

The atmospheric fate of 3-Isopropenyl-6-oxoheptanal is primarily dictated by its gas-phase reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). dss.go.thacs.org Experimental studies have quantified the kinetics of these reactions, providing essential data for atmospheric chemistry models.

The reaction with the hydroxyl radical (OH) is the most significant degradation pathway for this compound in the troposphere. dss.go.th The rate constant for this reaction has been determined experimentally at 298 ± 5 K and 740 ± 5 Torr. acs.org

The determined rate constant, kOH, is (1.1 ± 0.3) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.orgacs.org This rapid reaction rate underscores the dominant role of OH radicals in the removal of this compound from the atmosphere during daylight hours. dss.go.th

During the nighttime, the nitrate radical (NO3) becomes a more important atmospheric oxidant. The reaction between this compound and NO3 proceeds at a moderate rate.

The experimentally determined rate constant, kNO3, is (2.6 ± 0.8) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 ± 5 K. acs.orgacs.org While slower than the reaction with OH radicals, this pathway contributes to the nighttime processing of this compound. dss.go.th

Ozonolysis, the reaction with ozone (O3), is another potential degradation pathway for this compound due to its isopropenyl double bond. However, experimental data shows this reaction to be relatively slow.

The rate constant, kO3, has been measured as (8.3 ± 2.2) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 ± 5 K. acs.orgacs.org Compared to its reactions with OH and NO3 radicals, ozonolysis is considered a minor loss process for this compound in the troposphere. dss.go.th

| Oxidant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Hydroxyl Radical (OH) | (1.1 ± 0.3) x 10⁻¹⁰ | acs.orgacs.org |

| Nitrate Radical (NO₃) | (2.6 ± 0.8) x 10⁻¹³ | acs.orgacs.org |

| Ozone (O₃) | (8.3 ± 2.2) x 10⁻¹⁸ | acs.orgacs.org |

Determination of Tropospheric Lifetimes

The tropospheric lifetime of a chemical compound provides a measure of its persistence and potential for long-range transport. It is determined by its reaction rates with atmospheric oxidants. The lifetime (τ) with respect to a specific oxidant is calculated as τ = 1 / (k * [Oxidant]), where k is the reaction rate constant and [Oxidant] is the average atmospheric concentration of that oxidant.

Based on the experimentally determined rate constants, the atmospheric lifetime of this compound is estimated to be only a few hours. dss.go.thacs.org

With respect to OH radicals: Assuming a typical global average 24-hour OH concentration of 1 x 10⁶ molecules cm⁻³, the lifetime is approximately 2.5 hours. This confirms that reaction with OH is the dominant removal pathway. dss.go.th

With respect to NO3 radicals: Using a typical nighttime concentration of 5 x 10⁸ molecules cm⁻³, the lifetime is about 2.1 hours. This indicates that NO3 radicals are an important sink during the night.

With respect to O3: With a typical concentration of 7 x 10¹¹ molecules cm⁻³, the lifetime is approximately 5 months, confirming that ozonolysis is a negligible loss process. dss.go.th

These short lifetimes indicate that this compound is rapidly transformed in the atmosphere, primarily through reaction with OH radicals, and its chemistry is therefore most impactful on a local to regional scale. dss.go.th

| Oxidant | Assumed Average Concentration (molecules cm⁻³) | Calculated Lifetime |

|---|---|---|

| Hydroxyl Radical (OH) | 1 x 10⁶ | ~2.5 hours |

| Nitrate Radical (NO₃) | 5 x 10⁸ (nighttime) | ~2.1 hours |

| Ozone (O₃) | 7 x 10¹¹ | ~5 months |

Mechanisms of Atmospheric Degradation and Secondary Product Formation

The atmospheric degradation of this compound leads to the formation of a variety of second-generation products. The specific products formed depend on the oxidant involved and the ambient atmospheric conditions (e.g., NOx levels).

The reaction initiated by the OH radical, being the dominant pathway, has been a focus of investigation. These studies, employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), have identified several oxidation products. dss.go.thacs.org The mechanism proceeds via OH addition to the double bond or H-atom abstraction from the aldehyde group or elsewhere on the carbon backbone, leading to the formation of peroxy radicals (RO2). These radicals can then react further, typically with nitric oxide (NO) or other peroxy radicals, to yield a complex mixture of smaller, more oxygenated compounds. copernicus.org

Contribution to Secondary Organic Aerosol (SOA) Formation

Secondary Organic Aerosols (SOA) are fine particulate matter formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). Terpenes, such as limonene (B3431351), are significant global sources of biogenic SOA. epa.gov

Occurrence and Distribution in Environmental Systems

Detection and Quantification in Indoor Environments

Indoor environments, where the use of cleaning agents and air fresheners is prevalent, represent the primary locations for the formation and accumulation of 3-Isopropenyl-6-oxoheptanal.

Scientific studies have firmly established that the use of consumer products containing limonene (B3431351) is a direct source of this compound indoors. The reaction between ozone, a common indoor air constituent, and limonene, released from products like air fresheners, cleaning solutions, and polishes, leads to the formation of this and other oxygenated VOCs. The explicit nature of the chemical mechanism allows for the identification of key pathways to its formation. Mechanistic pathway analysis indicates that the secondary products formed through limonene oxidation indoors are critically dependent on the competition between ozone and hydroxyl radicals. This suggests that indoor pollutant concentrations and composition can vary significantly in different locations even with similar indoor activities.

While the qualitative link is clear, quantitative data on the typical concentrations of this compound in office and residential settings are limited. However, modeling studies have provided insights into potential concentration ranges under specific conditions. For instance, a simulation mimicking a high-ozone (50 ppb) cleaning event with a high limonene concentration (160 ppb) for 30 minutes predicted an average concentration of 13 µg/m³ for 3-isopropenyl-6-oxo-heptanal (IPOH).

It is important to note that these are modeled concentrations under specific scenarios and actual levels in typical indoor environments may vary significantly based on factors such as the type and amount of products used, ventilation rates, and indoor ozone levels.

| Setting | Condition | Modeled Concentration (µg/m³) | Source |

|---|---|---|---|

| Simulated Indoor Environment | High-ozone (50 ppb) and high-limonene (160 ppb) cleaning event | 13 | researchgate.net |

Presence and Variability in Ambient Air and Tropospheric Measurements

Currently, there is a notable lack of direct measurement data for this compound in ambient air and the troposphere. While its precursors, such as limonene and other monoterpenes, are measured in these environments, the specific concentration of this particular oxidation product has not been widely reported in atmospheric monitoring studies. The focus of such studies has often been on a broader range of volatile organic compounds or the total secondary organic aerosol mass, rather than individual, highly reactive species like this compound.

Spatial and Temporal Concentration Dynamics

Due to the limited quantitative data on its presence in various environmental compartments, a comprehensive understanding of the spatial and temporal concentration dynamics of this compound is not yet available. It is expected that indoor concentrations would exhibit strong temporal variations, peaking during and shortly after the use of consumer products containing limonene and then decaying as a result of ventilation and further chemical reactions. Spatially, higher concentrations are anticipated in enclosed spaces with frequent use of such products and lower ventilation rates. In the ambient atmosphere, any presence would likely be highly localized and dependent on the advection of indoor air plumes to the outdoors.

Biological Activity and Toxicological Implications of 3 Isopropenyl 6 Oxoheptanal

Investigation of Acute Airway Effects

Research into the acute airway effects of 3-Isopropenyl-6-oxoheptanal has centered on its potential as a sensory irritant and its capacity to induce airflow limitation.

The sensory irritation potential of this compound has been evaluated to establish reference values for exposure. A derived human reference value for sensory irritation for 3-isopropenyl-6-oxo-heptanal (IPOH) has been reported as 0.16 ppm. europa.eu This value provides a benchmark for understanding the concentration at which this compound may elicit irritation in the upper airways.

In addition to sensory irritation, the potential for this compound to cause airflow limitation, or bronchoconstriction, has been investigated. A derived human reference value for airway limitation for this compound has been established at 0.2 ppm. europa.eu

Table 1: Human Reference Values for Acute Airway Effects of this compound

| Effect | Derived Human Reference Value (ppm) |

| Sensory Irritation | 0.16 |

| Airway Limitation | 0.2 |

Cellular Mechanisms of Toxicity in Respiratory Epithelial Cells

To understand the biological basis of its toxicological effects, studies have delved into the cellular mechanisms of this compound in human respiratory epithelial cells. These investigations have focused on its ability to induce oxidative stress, modulate inflammatory responses, and cause direct cellular damage.

Exposure to this compound has been shown to induce oxidative stress in lung cells. nih.gov Treatment with IPOH at non-cytotoxic concentrations led to the accumulation of Reactive Oxygen Species (ROS) in both human bronchial (16HBE14o-) and alveolar (A549) epithelial cell lines. nih.gov Notably, a higher amount of ROS was induced in the bronchial 16HBE14o- cells compared to the alveolar A549 cells. nih.gov The generation of ROS can lead to cellular damage by affecting lipids, proteins, and DNA. nih.govmdpi.com

Table 2: ROS Generation in Human Lung Epithelial Cells Exposed to this compound

| Cell Line | Compound Concentration | Outcome |

| Alveolar (A549) | Non-cytotoxic | ROS Accumulation |

| Bronchial (16HBE14o-) | 500 μM | 2-fold increase in ROS |

Table 3: Fold Increase in Inflammatory Marker Secretion after Exposure to 50μM this compound

| Cell Line | Interleukin-6 (IL-6) | Interleukin-8 (IL-8) |

| Alveolar (A549) | 1.5-fold | 1.5-fold |

| Bronchial (16HBE14o-) | 2.8-fold | 7-fold |

The cytotoxic potential of this compound has been evaluated through various assays, including measurements of cell viability and membrane integrity. In studies using the neutral red uptake assay, the IC50 (the concentration at which 50% of cell viability is inhibited) was determined to be 3.5 mM in A549 cells and 3.4 mM in 16HBE14o- cells. nih.gov

Furthermore, damage to the cell membrane, assessed by the release of lactate dehydrogenase (LDH), was observed in a concentration-dependent manner. nih.gov A significant increase in LDH release was noted starting from a concentration of 1 mM in both cell types. nih.gov Specifically, at a concentration of 1.1 mM, IPOH induced an 8.8% increase in cytotoxicity in A549 cells and an 11.4% increase in 16HBE14o- cells. nih.gov

Table 4: Cytotoxicity of this compound in Human Lung Epithelial Cells

| Assay | Cell Line | Result |

| Neutral Red Uptake (IC50) | Alveolar (A549) | 3.5 mM |

| Neutral Red Uptake (IC50) | Bronchial (16HBE14o-) | 3.4 mM |

| LDH Release (Cytotoxicity) | Alveolar (A549) | 8.8% at 1.1 mM |

| LDH Release (Cytotoxicity) | Bronchial (16HBE14o-) | 11.4% at 1.1 mM |

Comparative Toxicological Analysis with Other Limonene (B3431351) Oxidation Products

The ozonolysis of limonene, a common fragrance ingredient in consumer products, generates a complex mixture of secondary reaction products, including this compound (IPOH). Toxicological assessments increasingly focus on these oxidation products, as they are suspected to be more potent irritants and sensitizers than the parent compound. In vitro studies on human lung cell lines have been crucial in elucidating and comparing the cytotoxic and inflammatory potential of IPOH with other major limonene oxidation products, such as 4-oxopentanal (4-OPA) and 4-acetyl-1-methylcyclohexene (4-AMCH).

Research has demonstrated that these compounds exhibit varying degrees of toxicity. In studies using human bronchial epithelial cells (16HBE14o-) and human alveolar epithelial cells (A549), 4-OPA was generally found to be the most cytotoxic of the three, followed by IPOH, while 4-AMCH showed the least cytotoxic effect. researchgate.net The half-maximal inhibitory concentration (IC50), a measure of potency, highlights these differences. For instance, after a 24-hour exposure, the IC50 for 4-OPA was determined to be 1.45 mM for 16HBE14o- cells and 1.6 mM for A549 cells. researchgate.net In contrast, IPOH was less potent, with IC50 values of 3.4 mM and 3.5 mM for the same cell lines, respectively. researchgate.net An IC50 value for 4-AMCH could not be calculated under the same conditions, indicating its lower cytotoxicity. researchgate.net

Table 1: Comparative Cytotoxicity of Limonene Oxidation Products in Human Lung Cells

| Compound | Cell Line | IC50 (mM) after 24h Exposure |

|---|---|---|

| 4-Oxopentanal (4-OPA) | 16HBE14o- | 1.45 |

| A549 | 1.6 | |

| This compound (IPOH) | 16HBE14o- | 3.4 |

| A549 | 3.5 | |

| 4-Acetyl-1-methylcyclohexene (4-AMCH) | 16HBE14o- / A549 | Not Calculable |

Data sourced from in vitro studies on human bronchial (16HBE14o-) and alveolar (A549) epithelial cell lines. researchgate.net

Beyond direct cytotoxicity, these oxidation products are potent inducers of oxidative stress and inflammatory responses. Studies have shown that IPOH and 4-OPA can significantly increase the generation of reactive oxygen species (ROS) in lung cells. hurstscientific.com.au At a concentration of 500 μM, IPOH was found to enhance ROS generation by 100-fold in A549 cells and 230-fold in 16HBE14o- cells compared to baseline levels. hurstscientific.com.au While 4-OPA also increased ROS levels, its effect was less pronounced than that of IPOH in 16HBE14o- cells. hurstscientific.com.au Again, 4-AMCH was the least potent of the three in inducing oxidative stress. hurstscientific.com.au

This oxidative stress is linked to inflammatory effects. At non-cytotoxic concentrations, both IPOH and 4-OPA have been shown to trigger the release of various pro-inflammatory cytokines and chemokines. For example, at a concentration of 50 µM, IPOH induced a notable increase in the secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in both A549 and 16HBE14o- cells. researchgate.net Specifically, in the more sensitive bronchial 16HBE14o- cells, IPOH treatment led to a 7-fold increase in IL-8 secretion. researchgate.net 4-OPA also prompted an inflammatory response, though its effects varied between the cell types. researchgate.net In contrast, 4-AMCH did not show significant inflammatory effects at the same concentrations. hurstscientific.com.au These findings collectively suggest a hierarchy of biological activity among these oxidation products, with IPOH being a significant contributor to oxidative stress and inflammation in the airways, generally more potent than 4-AMCH but in some aspects comparable to or slightly less potent than 4-OPA. researchgate.nethurstscientific.com.au

Table 2: Inflammatory Response to Limonene Oxidation Products (50 µM)

| Compound | Cell Line | IL-6 Secretion (Fold Change) | IL-8 Secretion (Fold Change) |

|---|---|---|---|

| This compound (IPOH) | A549 | ~1.5 | ~1.5 |

| 16HBE14o- | ~2.8 | ~7.0 | |

| 4-Oxopentanal (4-OPA) | A549 | ~1.4 | ~1.3 |

| 16HBE14o- | Opposite Effect | Opposite Effect | |

| 4-Acetyl-1-methylcyclohexene (4-AMCH) | A549 | ~1.2 | ~1.2 |

| 16HBE14o- | Opposite Effect | Opposite Effect |

Data represents the approximate fold change in cytokine secretion compared to untreated control cells. researchgate.net

Human Exposure Assessment and Risk Implications in Indoor Environments

Human exposure to this compound occurs predominantly in indoor environments. The compound is not typically added to products but is formed in the air through the chemical reaction between ozone (O₃), which can enter from outdoors or be emitted by indoor sources like printers, and limonene, a fragrance used in numerous consumer products such as air fresheners, cleaning agents, and personal care items. Consequently, concentrations of IPOH and other limonene oxidation products can become elevated indoors, particularly after activities like cleaning.

Field studies and simulations have begun to quantify the levels of IPOH in indoor settings. One study that measured secondary reaction products in five European offices following the use of different floor cleaning agents found that the maximum 2-hour averaged concentration of IPOH reached 14 µg/m³. In the same study, the maximum concentration for 4-OPA was 21 µg/m³. Another investigation in a controlled test chamber, simulating a modern office environment, confirmed that the reaction between limonene and ozone generates IPOH at levels considered to be "high end" for indoor air within the first hour.

The risk implications of these exposure levels are evaluated by comparing them with toxicological data. While there are no formal health-based exposure limits specifically for IPOH, the in vitro studies provide a basis for concern. The research clearly shows that IPOH can induce inflammatory and oxidative stress responses in human lung cells at concentrations used in laboratory settings. researchgate.nethurstscientific.com.au The key question for risk assessment is whether typical indoor air concentrations are sufficient to trigger these effects in humans.

Animal studies have identified IPOH as a sensory irritant in mice. who.int This suggests that a primary health concern for humans would be irritation of the eyes and respiratory tract. Although d-limonene itself is considered to have low toxicity, its air-oxidized products are known to be more hazardous, particularly as potent skin sensitizers. nih.govindustrialchemicals.gov.au

A detailed chemical modeling study of indoor air chemistry following the use of a limonene-based cleaning product predicted the gas-phase concentrations of several limonene oxidation products. The study concluded that for typical indoor conditions, and even under high indoor ozone scenarios, the predicted concentrations were not high enough to cause concern when compared to published human reference values for sensory irritation. However, the study also noted that human reference values are needed for many more of the relevant secondary products formed indoors. This highlights a significant data gap in the risk assessment process.

Analytical Methodologies for the Characterization and Quantification of 3 Isopropenyl 6 Oxoheptanal

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 3-isopropenyl-6-oxoheptanal from complex mixtures, enabling its precise identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound. In studies of atmospheric chemistry, GC-MS is frequently used to investigate the oxidation products of monoterpenes. acs.orgresearchgate.net The methodology involves vaporizing the sample and separating its components on a chromatographic column before they are detected and identified by a mass spectrometer.

The identification of this compound is achieved by comparing its mass spectrum—a unique fragmentation pattern generated upon ionization—with reference spectra from chemical libraries. diabloanalytical.com The retention time, which is the time it takes for the compound to pass through the GC column, provides an additional layer of confirmation. diabloanalytical.com Quantification is typically performed by integrating the peak area of a specific ion fragment and comparing it to a calibration curve generated from standards of known concentration. This combined approach allows for both confident identification and accurate measurement of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used in the analysis of this compound. acs.orgresearchgate.net Unlike GC, HPLC separates compounds in a liquid phase, making it suitable for less volatile or thermally sensitive compounds. When coupled with an Ultraviolet (UV) detector, HPLC becomes a robust tool for quantifying compounds that absorb UV light.

The this compound molecule contains a carbonyl group (C=O) which acts as a chromophore, absorbing UV radiation at a characteristic wavelength. This property allows for its detection and quantification. The amount of UV light absorbed is directly proportional to the concentration of the compound in the sample, enabling accurate measurement based on a calibration curve. HPLC with UV detection is often used alongside GC-MS to provide complementary data for the comprehensive analysis of reaction products from monoterpene oxidation. acs.orgresearchgate.net

Advanced Mass Spectrometry Approaches

Advanced mass spectrometry techniques offer high sensitivity and real-time analysis capabilities, providing deeper insights into the dynamic behavior of this compound.

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical method used for the real-time, in-situ monitoring of volatile organic compounds in the gas phase. nih.govresearcher.life The technique utilizes a soft ionization process where hydronium ions (H₃O⁺) transfer a proton to VOCs with a higher proton affinity than water. h-brs.de This process, which results in minimal fragmentation, makes it ideal for detecting and quantifying trace amounts of compounds like this compound. h-brs.de

The high mass resolution and rapid acquisition times of PTR-ToF-MS allow for the continuous tracking of VOC concentrations, which is invaluable for studying atmospheric reaction kinetics. h-brs.denih.gov While PTR-ToF-MS is limited in its ability to distinguish between isomers, it can be coupled with gas chromatography (GC) for enhanced separation and identification when needed. copernicus.orgfmach.it

| Feature | Description | Relevance to this compound Analysis |

|---|---|---|

| Ionization Method | Soft chemical ionization via proton transfer from H₃O⁺ ions. h-brs.de | Minimizes fragmentation of the parent molecule, simplifying mass spectra and aiding quantification. |

| Analysis Time | Real-time, with data acquisition typically on the order of seconds. nih.gov | Enables in-situ monitoring of rapid atmospheric processes and reaction kinetics involving the compound. |

| Sensitivity | High, capable of detecting compounds at parts-per-trillion (ppt) levels. h-brs.de | Allows for the measurement of trace concentrations of this compound in ambient air. |

| Isomer Differentiation | Limited, as isomers often have the same mass-to-charge ratio. h-brs.decopernicus.org | May require coupling with a separation technique like GC for unambiguous identification in complex mixtures. |

Low Temperature Plasma (LTP) Ionization is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation. nih.gov LTP-MS is considered a soft ionization method because it causes little fragmentation of the target compounds. epa.gov This technique is effective for ionizing low molecular weight compounds over a wide polarity range, including aldehydes such as this compound. epa.gov

In practice, a plasma discharge is used to generate ions that then react with the sample molecules. This method is advantageous for the rapid assessment of reaction products directly from surfaces or in the gas phase without the need for solvents or chromatographic separation. nih.gov Its ability to provide fast and direct analysis makes LTP-MS a valuable tool for screening complex reaction mixtures to identify the presence of key products like this compound.

Spectroscopic Characterization Methods

Fourier Transform Infrared (FT-IR) Spectroscopy in Gas-Phase Kinetic Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for studying the atmospheric fate of volatile organic compounds like this compound. In gas-phase kinetic studies, long-path FT-IR spectroscopy allows for the in-situ monitoring of reactants and products over time, enabling the determination of reaction rate constants with key atmospheric oxidants.

Research has focused on the reactions of this compound with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃), which are the primary daytime and nighttime oxidants in the troposphere. By observing the decay rate of this compound in the presence of a known concentration of an oxidant within a reaction chamber, scientists can calculate the bimolecular rate constant. These constants are fundamental for atmospheric modeling and for estimating the atmospheric lifetime of the compound. For instance, studies have determined the rate constants for these reactions at approximately 298 K (25°C) and atmospheric pressure. libretexts.orgcdnsciencepub.com The relatively rapid reaction with the OH radical, in particular, suggests an atmospheric lifetime of only a few hours. libretexts.orgcdnsciencepub.com

Table 1: Gas-Phase Reaction Rate Constants for this compound

| Oxidant | Rate Constant (k) in cm³ molecule⁻¹ s⁻¹ |

| OH Radical | (1.1 ± 0.3) × 10⁻¹⁰ |

| NO₃ Radical | (2.6 ± 0.8) × 10⁻¹³ |

| Ozone (O₃) | (8.3 ± 2.2) × 10⁻¹⁸ |

Data sourced from studies conducted at 298 ± 5 K and 740 ± 5 Torr. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's carbon skeleton and the identification of its functional groups.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for its distinct proton environments. The aldehyde proton (-CHO) is highly deshielded and would appear as a unique signal far downfield, typically in the 9-10 ppm range. jove.comlibretexts.orgoregonstate.edu The vinyl protons of the isopropenyl group would resonate in the alkene region (around 4.5-6.0 ppm), while the methyl protons on this group would appear as a singlet further upfield. orgchemboulder.comlibretexts.org Protons on carbons adjacent to the two carbonyl groups (α-protons) would be found in the 2.0-2.7 ppm range. libretexts.orgorgchemboulder.com

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aldehyde and ketone carbonyl groups are the most deshielded, with characteristic signals appearing in the 190-220 ppm region. libretexts.orgjove.comchemistrysteps.com The sp²-hybridized carbons of the isopropenyl C=C double bond would be observed between 115 and 150 ppm. libretexts.orgyoutube.com The remaining sp³-hybridized carbons of the aliphatic chain would appear at higher field strengths (lower ppm values).

Table 2: Predicted NMR Chemical Shifts (δ) for this compound Functional Groups

| Functional Group | Nucleus | Predicted Chemical Shift (ppm) |

| Aldehyde | ¹H (-CHO) | 9.0 - 10.0 |

| ¹³C (C=O) | 190 - 200 | |

| Ketone | ¹³C (C=O) | 205 - 220 |

| Isopropenyl (Alkene) | ¹H (=CH₂) | 4.5 - 5.5 |

| ¹³C (=C<) | 125 - 150 | |

| ¹³C (=CH₂) | 115 - 140 | |

| Isopropenyl (Methyl) | ¹H (-CH₃) | ~1.7 |

| α-Methylene/Methine | ¹H (-CH₂-C=O) | 2.0 - 2.7 |

Derivatization Strategies for Enhanced Detection of Carbonyl Compounds (e.g., O-tert-butyl-hydroxylamine hydrochloride, DNPH)

The analysis of carbonyl compounds like this compound, particularly at trace levels in complex matrices, is often facilitated by chemical derivatization. This process converts the target analytes into more stable, easily detectable, and chromatographically separable derivatives.

One such agent is O-tert-butyl-hydroxylamine hydrochloride (TBOX) . This reagent reacts with carbonyls to form oximes. TBOX has been successfully used to investigate the carbonyl products from limonene (B3431351) ozonolysis, where this compound was identified as a key product. jove.com Advantages of TBOX include its reactivity in aqueous solutions, the formation of lower molecular weight derivatives, and shorter reaction times. jove.com The lower molecular weight of the resulting oxime is particularly beneficial for the analysis of multi-carbonyl compounds by gas chromatography. jove.com

The most widely employed derivatization agent for carbonyls is 2,4-dinitrophenylhydrazine (DNPH) . In an acidic medium, DNPH reacts with the aldehyde and ketone functional groups of this compound to form highly stable 2,4-dinitrophenylhydrazone derivatives. oregonstate.educhemistrysteps.com This reaction offers two significant analytical advantages. First, the resulting hydrazones are less volatile and more stable than the parent carbonyls. chemistrysteps.com Second, the DNPH moiety is a strong chromophore, allowing the derivatives to be detected with high sensitivity using High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector. libretexts.orgchemistrysteps.com This method is the basis for several standard analytical protocols, including those from the U.S. Environmental Protection Agency (EPA). researchgate.netoregonstate.edu

Development and Validation of Analytical Protocols for Environmental Samples

The development and validation of robust analytical protocols are essential for the accurate quantification of this compound in environmental samples such as air, water, and soil. Such protocols typically involve sample collection, preparation (including derivatization and extraction), and instrumental analysis.

Validated methods for carbonyl compounds in general, which are applicable to this compound, are well-established. For air sampling, a common approach involves drawing a known volume of air through a sorbent tube or impinger containing an acidified solution of DNPH. libretexts.orgresearchgate.net This allows for in-situ derivatization, trapping the volatile carbonyl as a stable DNPH derivative directly onto the collection medium. libretexts.org

For aqueous or solid samples, the procedure involves extracting the analytes into a suitable solvent, followed by derivatization with DNPH. researchgate.net The resulting hydrazone derivatives are then typically concentrated using solid-phase extraction (SPE) on a C18 cartridge. researchgate.net Finally, the derivatives are eluted from the cartridge with a solvent like acetonitrile (B52724) and analyzed by reversed-phase HPLC with UV detection. libretexts.orgresearchgate.net

Validation of these protocols involves assessing key performance parameters such as linearity, accuracy, precision, method detection limits (MDL), and analyte recovery. researchgate.net The U.S. EPA Method 8315A, for instance, provides a detailed procedure for the determination of carbonyl compounds in various waste matrices by derivatization with DNPH followed by HPLC analysis. researchgate.net Such standardized methods ensure data quality and comparability across different laboratories and studies.

Computational Chemistry and Modeling Studies of 3 Isopropenyl 6 Oxoheptanal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-isopropenyl-6-oxoheptanal. dergipark.org.trwikipedia.org While specific DFT studies on this exact molecule are not widely published, the principles and expected outcomes can be inferred from computational studies on similar terpenes and unsaturated carbonyl compounds. dergipark.org.trmdpi.com

Such calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties. Key aspects of the electronic structure that are investigated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are fundamental in predicting a molecule's reactivity.

Table 1: Representative Data from Quantum Chemical Calculations for a Terpenoid Derivative

| Parameter | Description | Typical Calculated Value (Arbitrary Units) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher value suggests greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates the molecule's ability to accept electrons. A lower value suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Chemical Potential (μ) | Tendency of electrons to escape from the system | -3.85 eV | A higher (less negative) value indicates a better electron donor. |

| Global Hardness (η) | Resistance to change in electron distribution | 2.65 eV | A lower value indicates a "softer" molecule, which is generally more reactive. |

| Global Electrophilicity (ω) | Ability to accept electrons | 2.79 eV | A higher value indicates a stronger electrophile. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis using Advanced Spectroscopic and Computational Techniques (e.g., Fourier Transform Microwave Spectroscopy)

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and reactivity.

Advanced techniques like Fourier Transform Microwave (FTMW) spectroscopy, coupled with supersonic jet expansion, are exceptionally powerful for detailed conformational analysis of molecules in the gas phase. nih.govacs.org This method allows for the precise determination of rotational constants, which are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure. By comparing experimentally determined rotational constants with those calculated for different theoretical conformers (typically using DFT or other high-level ab initio methods), the specific conformations present in the experimental sample can be unambiguously identified. illinois.eduresearchgate.net

For a molecule like this compound, with its flexible alkyl chain, several low-energy conformers would be expected. FTMW spectroscopy could potentially distinguish between these conformers and provide data on their relative energies and populations in the jet-cooled environment. scispace.com Furthermore, this technique can probe the internal dynamics of the molecule, such as the internal rotation of the isopropenyl group or the acetyl group, by analyzing the fine splitting patterns in the rotational spectrum. univ-lille.fr

Table 2: Illustrative Data from a Hypothetical FTMW Study of this compound

| Conformer | Calculated Relative Energy (kJ/mol) | Calculated Rotational Constants (MHz) | Experimental Rotational Constants (MHz) |

| A | B | ||

| Conformer 1 (Global Minimum) | 0.00 | 1500.1 | 450.5 |

| Conformer 2 | 2.50 | 1450.8 | 500.3 |

| Conformer 3 | 4.80 | 1300.2 | 600.9 |

Note: This table is a hypothetical representation to illustrate the type of data generated. The "-" for Conformer 3 indicates it was not observed experimentally, likely due to its higher energy and subsequent depopulation in the supersonic jet.

Atmospheric Chemical Transport Models for Predicting Environmental Concentrations and Fate

This compound is a known major oxidation product from the atmospheric degradation of limonene (B3431351), a prevalent biogenic volatile organic compound (BVOC). acs.org Understanding its atmospheric fate is crucial for assessing its impact on air quality, including its potential contribution to the formation of secondary organic aerosols (SOA) and ozone.

Atmospheric chemical transport models (CTMs) are large-scale computer models that simulate the emission, transport, chemical transformation, and deposition of trace gases and aerosols in the atmosphere. copernicus.orgscispace.com Models like WRF-CHIMERE are used to study the formation of biogenic secondary organic aerosols. copernicus.org While the specific model "INDCM" was not identified in the context of atmospheric chemistry, models like the INMCM (Institute of Numerical Mathematics Climate Model) are general circulation models that can include atmospheric chemistry components. meteoinfo.ru

The atmospheric lifetime of this compound is determined by its reaction rates with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). Experimental studies have determined these rate constants, which are essential inputs for CTMs. acs.org Based on these rates, the atmospheric lifetime of this compound is estimated to be only a few hours, indicating it is a relatively short-lived species that will react close to its source of formation. acs.org

CTMs use these kinetic data, along with emissions inventories for precursor compounds like limonene, meteorological data (e.g., wind, temperature, solar radiation), and deposition parameters, to predict the spatial and temporal distribution of this compound in the atmosphere. noaa.govacs.org These models can help quantify its contribution to local and regional air pollution.

Table 3: Experimentally Determined Reaction Rate Constants for this compound

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Lifetime |

| OH Radical | (1.1 ± 0.3) x 10⁻¹⁰ | ~2.5 hours |

| NO₃ Radical | (2.6 ± 0.8) x 10⁻¹³ | ~1.5 hours |

| Ozone (O₃) | (8.3 ± 2.2) x 10⁻¹⁸ | ~3.3 hours |

Source: Data from reference acs.org. Lifetimes are calculated assuming typical atmospheric concentrations of the reactants.

Structure-Activity Relationship (SAR) Modeling for Biological Effects

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to predict the biological activity or toxicity of a chemical based on its molecular structure. eurjchem.com These models are built on the principle that the structure of a molecule determines its properties and, consequently, its biological effects. nih.govresearchgate.net

For this compound, SAR modeling can be used to estimate its potential biological effects, such as toxicity, mutagenicity, or skin sensitization, even in the absence of extensive experimental data. acs.org This is achieved by comparing its structural features to those of well-characterized compounds. This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are known to be reactive and can exhibit various biological activities. acs.orgresearchgate.net

QSAR models are developed by creating a statistical relationship between a set of molecular descriptors and an observed biological activity for a series of compounds. researchgate.netnih.govacs.org These descriptors can be electronic (e.g., partial charges), geometric (e.g., molecular shape), or physicochemical (e.g., lipophilicity). Given its structural similarity to other terpenes and unsaturated aldehydes and ketones, QSAR models developed for these classes of compounds could be used to predict the potential activities of this compound. researchgate.netnih.govnih.gov For example, models have been developed to predict the toxicity of terpenoids and the mutagenicity of α,β-unsaturated carbonyl compounds. nih.govnih.gov

Table 4: Common Molecular Descriptors Used in SAR/QSAR Modeling and Their Relevance

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Electronic | Partial atomic charges, Dipole moment | Governs electrostatic interactions with biological macromolecules (e.g., enzymes, receptors). |

| Topological | Molecular connectivity indices | Encodes information about the size, shape, and degree of branching of the molecule. |

| Physicochemical | LogP (Octanol-water partition coefficient) | Represents the lipophilicity of the molecule, which influences its ability to cross cell membranes. |

| Geometric | Molecular surface area, Volume | Relates to how the molecule fits into a binding site or receptor. |

| Quantum Chemical | HOMO/LUMO energies | Relates to the molecule's chemical reactivity and potential to participate in redox reactions or covalent binding. |

Future Research Directions and Unresolved Questions

Elucidating Detailed Reaction Mechanisms and Unidentified Byproducts

The formation of 3-Isopropenyl-6-oxoheptanal occurs through the ozonolysis of limonene (B3431351), a common terpene found in many household products. This reaction is known to be complex, with the potential for numerous byproducts. While the primary reaction pathways have been identified, a complete understanding of the detailed reaction mechanisms is still lacking. Future research should focus on:

Mapping a more comprehensive reaction network: The ozonolysis of limonene can proceed through various reaction channels, influenced by factors such as the concentration of nitrogen oxides (NOx) and hydroxyl (OH) radicals. copernicus.orgsemanticscholar.orgepa.gov Further studies are needed to fully map out these complex reaction pathways and how they influence the yield of this compound.

Identifying and quantifying minor byproducts: The reaction that forms this compound also produces a range of other compounds, some of which may be present in trace amounts but could still have significant health or environmental impacts. nih.govnih.gov Advanced analytical techniques are required to identify and quantify these minor byproducts.

Comprehensive Assessment of Long-Term Health Impacts from Chronic Exposure

A significant gap in the current understanding of this compound is the lack of specific toxicological data. While the health effects of indoor air pollution and secondary organic aerosols from terpenes have been studied more broadly, the long-term health impacts of chronic exposure to this specific compound are largely unknown. nih.govoccupationalasthma.comresearchgate.net Future research in this area should include:

In-depth toxicological studies: There is a pressing need for comprehensive toxicological studies on this compound to assess its potential for causing respiratory irritation, allergic reactions, and other adverse health effects. nih.govescholarship.org

Chronic exposure studies: Most studies on the health effects of limonene oxidation products have focused on acute, short-term exposures. nih.govoccupationalasthma.com Long-term studies are needed to understand the potential health consequences of chronic, low-level exposure to this compound, which is more representative of typical indoor environments.

Genotoxicity and carcinogenicity studies: Research is needed to determine if this compound or its metabolites have the potential to cause genetic damage or cancer. Studies on related terpenes have shown mixed results, highlighting the need for compound-specific data. acs.org

Development of Effective Mitigation Strategies for Indoor Formation

Given the potential health risks associated with this compound and other secondary organic aerosols, developing effective mitigation strategies is a priority. Research in this area should focus on practical and sustainable solutions for improving indoor air quality. Key areas for investigation include:

Source control: The most effective way to reduce the formation of this compound is to control its precursors: limonene and ozone. This can be achieved by:

Reducing the use of products that contain high levels of limonene, such as certain cleaning agents and air fresheners.

Implementing strategies to reduce indoor ozone concentrations, such as increasing ventilation and using activated carbon filters. nih.govoccupationalasthma.comnih.gov

Ventilation strategies: Optimizing ventilation rates can help to dilute the concentrations of both precursors and reaction products. However, the relationship between ventilation and indoor air chemistry is complex, and more research is needed to determine the most effective ventilation strategies for minimizing exposure to this compound. cdc.govchemicalbook.com

Air purification technologies: The effectiveness of different air purification technologies, such as those based on activated carbon or photocatalytic oxidation, for removing this compound from indoor air needs to be systematically evaluated. occupationalasthma.com

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The accurate measurement of this compound in indoor air is challenging due to its low concentrations and the presence of a complex mixture of other volatile organic compounds. The development of more sensitive and selective analytical techniques is crucial for both research and monitoring purposes. Future research should focus on:

Improving Gas Chromatography-Mass Spectrometry (GC-MS) methods: GC-MS is a powerful technique for the analysis of volatile organic compounds, but further method development is needed to improve its sensitivity and selectivity for this compound in complex indoor air samples.

Exploring the potential of Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a real-time analytical technique that has shown promise for the detection of volatile organic compounds. nih.govresearchgate.net Further research is needed to validate its use for the quantitative analysis of this compound.

Developing novel sampling and preconcentration techniques: New methods for sampling and preconcentrating this compound from indoor air are needed to improve the detection limits of current analytical instruments.

Interdisciplinary Research Integrating Chemistry, Atmospheric Science, and Toxicology

A comprehensive understanding of this compound and its impact on human health and the environment requires an interdisciplinary approach. Collaboration between chemists, atmospheric scientists, toxicologists, and public health researchers is essential for addressing the complex questions surrounding this compound. Future research should prioritize:

Integrated modeling and experimental studies: Combining detailed chemical models with laboratory and field measurements can provide a more complete picture of the formation, transport, and fate of this compound in indoor environments.

Exposure assessment and epidemiology: Interdisciplinary studies are needed to accurately assess human exposure to this compound and to investigate the potential links between exposure and adverse health outcomes in the general population.

Green chemistry and safer alternatives: A collaborative effort between chemists and toxicologists is needed to design safer consumer products with reduced potential for forming harmful secondary pollutants like this compound.

常见问题

Q. What are the recommended methods for synthesizing 3-Isopropenyl-6-oxoheptanal in laboratory settings?

The synthesis of this compound (IPOH) is typically achieved via esterification reactions. A validated approach involves using Amberlyst 36 as a heterogeneous catalyst in a Continuous Stirred Tank Reactor (CSTR). The reaction between acetic acid (HAC) and IPOH under heat-releasing conditions achieves ~50% conversion, as demonstrated in Aspen Plus simulations. For higher conversion rates, reactive distillation columns can be employed to shift equilibrium by removing water as a byproduct .

Q. How can researchers characterize the structural and spectral properties of this compound?

Structural characterization should include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of isopropenyl and oxoheptanal functional groups.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and identification of byproducts.

- Infrared Spectroscopy (IR) : To detect carbonyl (C=O) and alkene (C=C) stretches. Computational tools like quantitative structure-property relationships (QSPR) can supplement experimental data to predict reactivity and stability .

Q. What factors influence the stability of this compound under different storage conditions?

Stability is affected by:

- Temperature : Decomposition risks increase above 100°C (flash point).

- Atmospheric exposure : Oxidation or hydration reactions may occur, as suggested by studies on structurally similar aldehydes like 2-hydroxyl-3-isopropyl-6-keto-heptanal (S5) in atmospheric chemistry .

- Light sensitivity : Store in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve conversion rates of this compound in esterification reactions?

Optimization strategies include:

- Reactive Distillation : Combining reaction and separation steps to overcome equilibrium limitations, achieving >50% conversion .

- Catalyst Screening : Test Amberlyst variants (e.g., Amberlyst 15) for enhanced activity.

- Kinetic Modeling : Use Aspen Plus to simulate temperature, pressure, and residence time effects on reaction kinetics.

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction pathways?

- Density Functional Theory (DFT) : To calculate activation energies for proposed mechanisms (e.g., nucleophilic addition at the carbonyl group).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Thermodynamic Analysis : Estimate Gibbs free energy changes using software like Gaussian or ORCA .

Q. How should researchers address contradictions in experimental data regarding the catalytic efficiency of Amberlyst 36 with this compound?

Contradictions may arise from:

- Reactor configuration differences (e.g., CSTR vs. plug-flow reactors).

- Moisture sensitivity : Amberlyst 36’s performance degrades with water accumulation. Mitigation strategies:

- Triangulation : Cross-validate results using multiple analytical methods (e.g., HPLC, NMR) and replicate experiments .

- Control for covariates : Document catalyst pretreatment, solvent purity, and reaction stoichiometry rigorously .

Q. What methodological frameworks are recommended for analyzing the environmental degradation pathways of this compound?

- Atmospheric Oxidation Studies : Track degradation products like 2-hydroxyl-3-isopropyl-6-keto-heptanal (S5) using chamber experiments and high-resolution mass spectrometry .

- QSPR Models : Predict biodegradability and toxicity endpoints based on molecular descriptors .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental yields in IPOH synthesis?

- Sensitivity Analysis : Identify critical parameters (e.g., catalyst loading, temperature) using Aspen Plus simulations .

- Error Propagation Modeling : Quantify uncertainties in kinetic rate constants or thermodynamic data.

- Comparative Studies : Benchmark against analogous aldehydes (e.g., limononaldehyde) to validate computational models .

Q. What statistical approaches are suitable for validating the reproducibility of IPOH synthesis across laboratories?

- Inter-laboratory Studies : Use ANOVA to assess variance in yield and purity data.

- Robustness Testing : Apply Plackett-Burman or Taguchi designs to evaluate parameter interactions .

- Meta-Analysis : Pool data from published studies to identify trends or outliers .

Ethical and Methodological Considerations

Q. How can researchers balance open data sharing with intellectual property concerns in IPOH-related studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。